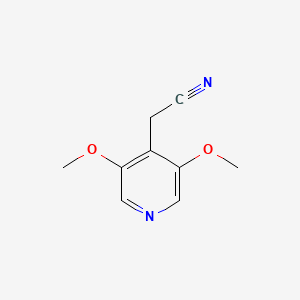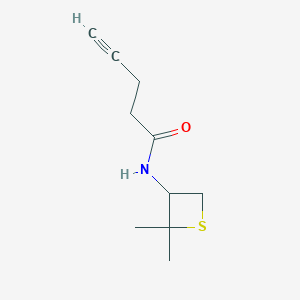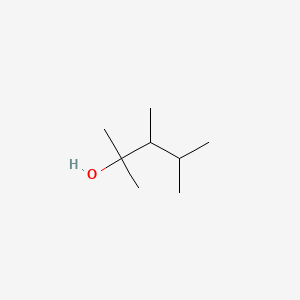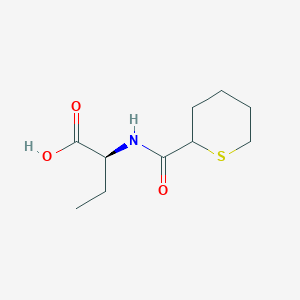
2-(3,5-Dimethoxypyridin-4-YL)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethoxypyridin-4-YL)acetonitrile is a chemical compound with the molecular formula C9H10N2O2. It is characterized by a pyridine ring substituted with two methoxy groups at the 3 and 5 positions and an acetonitrile group at the 4 position. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxypyridin-4-YL)acetonitrile typically involves the reaction of 3,5-dimethoxypyridine with acetonitrile under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxypyridin-4-YL)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyridine derivatives.
Scientific Research Applications
2-(3,5-Dimethoxypyridin-4-YL)acetonitrile is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethoxypyridin-4-YL)acetonitrile involves its interaction with specific molecular targets. The methoxy groups and the acetonitrile moiety play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, depending on its specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethoxypyridin-4-YL)ethanol
- 2-(3,5-Dimethoxypyridin-4-YL)methanol
- 2-(3,5-Dimethoxypyridin-4-YL)amine
Uniqueness
2-(3,5-Dimethoxypyridin-4-YL)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(3,5-dimethoxypyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C9H10N2O2/c1-12-8-5-11-6-9(13-2)7(8)3-4-10/h5-6H,3H2,1-2H3 |
InChI Key |
KBOAXDGGPAIZDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1CC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B13024048.png)







![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ol hydrochloride](/img/structure/B13024106.png)

![4,10-Dioxatricyclo[5.2.1.02,6]decan-8-en-3-one](/img/structure/B13024119.png)
![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13024123.png)


